tert-Butyl 1-(3-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate
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Description
Scientific Research Applications
Synthesis and Characterization
Tert-Butyl 1-(3-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate and similar compounds have been synthesized and characterized in various studies. For instance, the synthesis of related compounds has involved condensation reactions under basic conditions, characterized by techniques such as LCMS, NMR, and X-ray diffraction. These processes are crucial for understanding the structural and chemical properties of such compounds (Sanjeevarayappa et al., 2015).
Process Development and Manufacturing
The development of processes for the synthesis of tert-butyl carbamate compounds has been a focus area, especially in the context of manufacturing pharmaceutical intermediates. For example, studies describe practical and scalable syntheses of tert-butyl carbamate derivatives, emphasizing the efficiency and purity required for pharmaceutical applications (Li et al., 2012).
Applications in Medicinal Chemistry
These compounds have also found applications in medicinal chemistry. They have been used in the synthesis of various biologically active molecules, including potential treatments for diseases such as rheumatoid arthritis and psoriasis (Chung et al., 2006). Additionally, some derivatives display antitumor activity due to their structural characteristics, highlighting their potential in cancer research (Yao et al., 2018).
Role in Synthesis of Other Compounds
Tert-butyl carbamate derivatives are important intermediates in the synthesis of other biologically active compounds, such as crizotinib, and have been synthesized through various methods for use in further chemical reactions (Kong et al., 2016).
Properties
IUPAC Name |
tert-butyl N-[1-[(3-chloro-4-fluorophenyl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-13-6-8-21(9-7-13)11-12-4-5-15(19)14(18)10-12/h4-5,10,13H,6-9,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMNSKBKWQGQRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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